molecular formula C11H14N2O B11905639 1-(Pyridin-3-yl)piperidine-3-carbaldehyde

1-(Pyridin-3-yl)piperidine-3-carbaldehyde

Cat. No.: B11905639
M. Wt: 190.24 g/mol
InChI Key: WLLBJJJUBKOJBK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-3-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with piperidine under controlled conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine and piperidine rings can interact with biological receptors, modulating their function and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carbaldehyde is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,9-10H,2-3,6,8H2

InChI Key

WLLBJJJUBKOJBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)C=O

Origin of Product

United States

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